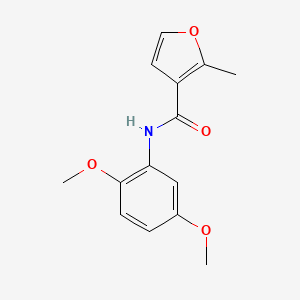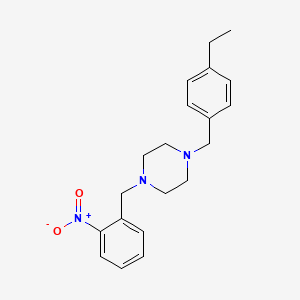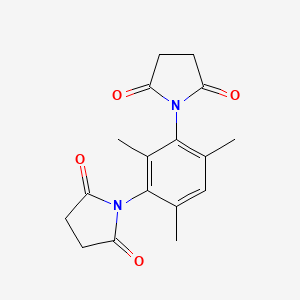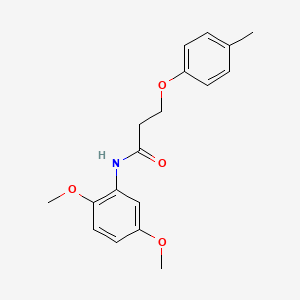
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, also known as DCBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target organisms. In bacteria, this compound has been shown to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall. In fungi, this compound has been shown to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In cancer cells, this compound has been shown to inhibit the activity of key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism and the dose used. In bacteria, this compound has been shown to inhibit cell growth and induce cell death. In fungi, this compound has been shown to inhibit spore germination and hyphal growth. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and broad spectrum of activity against various organisms. However, this compound also has some limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, including the development of new synthetic methods for this compound and its derivatives, the evaluation of this compound as a potential drug candidate for various diseases, and the investigation of the environmental impact of this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use in various applications.
In conclusion, this compound is a chemical compound with a wide range of potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for use in various applications.
Méthodes De Synthèse
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can be synthesized through a multistep reaction process, starting with the reaction of 2,6-dichlorobenzyl alcohol with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid in the presence of a dehydrating agent. The resulting intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final product.
Applications De Recherche Scientifique
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In environmental science, this compound has been studied for its potential use as a pesticide and herbicide.
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-8-6-13(18)21-9(2)14(8)15(19)20-7-10-11(16)4-3-5-12(10)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRACLRYMCZOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)

![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)


![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)
